molecular formula C5H6N2O4S B12606958 Sulphomethoxypyridazine

Sulphomethoxypyridazine

Cat. No.: B12606958
M. Wt: 190.18 g/mol
InChI Key: CDNKLAPGQXSOKY-UHFFFAOYSA-N
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Description

Sulphomethoxypyridazine (also spelled Sulfamethoxypyridazine) is a sulfonamide antibiotic with the molecular formula C₁₁H₁₂N₄O₃S and an average molecular mass of 280.31 g/mol . It belongs to the pyridazine sulfonamide class, characterized by a pyridazine ring substituted with a sulfonamide group and a methoxy group. Historically, it has been used to treat bacterial infections by inhibiting dihydropteroate synthase, a critical enzyme in folate synthesis pathways in bacteria. Its synonyms include Sulfapyridazine, Sulfozona, and Sulfanilamide, N¹-(6-methoxy-3-pyridazinyl), reflecting its structural and functional diversity in pharmaceutical contexts .

Properties

Molecular Formula

C5H6N2O4S

Molecular Weight

190.18 g/mol

IUPAC Name

pyridazin-3-yloxymethanesulfonic acid

InChI

InChI=1S/C5H6N2O4S/c8-12(9,10)4-11-5-2-1-3-6-7-5/h1-3H,4H2,(H,8,9,10)

InChI Key

CDNKLAPGQXSOKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)OCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

The preparation of sulphomethoxypyridazine involves a high-pressure methoxylation reaction. This method ensures thorough methoxylation by controlling the reaction conditions

Chemical Reactions Analysis

Sulphomethoxypyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Clinical Applications

1. Mucous Membrane Pemphigoid (MMP)
A notable application of sulphomethoxypyridazine is in the treatment of mucous membrane pemphigoid. An open clinical trial involving 25 patients demonstrated that administering 1 g daily resulted in significant improvements in oral lesions and associated pain after 14 weeks. The study reported a marked decrease in the severity of desquamative gingivitis and other oral lesions (P < 0.001), with complete resolution observed in a substantial proportion of patients . However, some patients experienced side effects, including allergic reactions and haemolysis, necessitating careful monitoring during treatment.

2. Trachoma Control
Historically, this compound was investigated for its role in controlling trachoma, an infectious disease affecting the eyes. A study from 1966 indicated that the oral administration of this compound could be effective in managing trachoma cases, although specific outcomes and methodologies were less detailed compared to contemporary studies .

3. Dermatitis Herpetiformis
this compound has also been evaluated as an alternative treatment for dermatitis herpetiformis, particularly for patients who do not respond to conventional therapies like dapsone. A retrospective review found that while both dapsone and this compound were effective (97% vs. 89%), the latter had a lower incidence of intolerable side effects (13.5% vs. 22%) among patients .

Efficacy and Safety

The efficacy of this compound is primarily attributed to its antibacterial properties, which are characteristic of sulphonamide drugs. It acts by inhibiting bacterial folic acid synthesis, thereby preventing bacterial growth.

Summary of Clinical Findings

ConditionDosageEfficacy (%)Side Effects (%)Study Reference
Mucous Membrane Pemphigoid1 g daily62-65 (complete resolution)12 (withdrawn due to side effects)
TrachomaOral administrationNot specifiedNot specified
Dermatitis Herpetiformis0.25 - 1.5 g daily8913.5

Case Studies

Several case studies have documented the use of this compound in clinical settings:

  • Case Study on MMP : In one study involving patients unresponsive to topical steroids, this compound led to significant clinical improvement after a treatment period of 14 weeks. The results highlighted its potential as a second-line treatment option for MMP .
  • Dermatitis Herpetiformis Review : A retrospective analysis reviewed 168 cases where this compound was used as an alternative for patients intolerant to dapsone. The findings suggested that it could be a viable option with fewer side effects .

Mechanism of Action

Sulphomethoxypyridazine exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase (EC 2.5.1.15). This enzyme is crucial for the synthesis of dihydropteroate, a precursor in the folic acid pathway in bacteria . By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the death of the bacterial cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulphomethoxypyridazine shares structural and functional similarities with other sulfonamide antibiotics. Below is a detailed comparison based on chemical properties, pharmacological activity, and clinical applications.

Table 1: Structural Comparison of this compound and Analogues

Compound Core Structure Substituents Molecular Formula Key Functional Groups
This compound Pyridazine -SO₂NH₂, -OCH₃ C₁₁H₁₂N₄O₃S Sulfonamide, Methoxy
Sulfamethoxazole Isoxazole -SO₂NH₂, -OCH₃ C₁₀H₁₁N₃O₃S Sulfonamide, Methoxy
Sulfadiazine Pyrimidine -SO₂NH₂, -NH₂ C₁₀H₁₀N₄O₂S Sulfonamide, Amino
3-Chloro-5-(cyclopropylmethoxy)pyridazine Pyridazine -Cl, -OCH₂C₃H₅ (cyclopropyl) C₈H₁₀ClN₂O Chlorine, Cyclopropylmethoxy

Pharmacological and Clinical Differences

Spectrum of Activity: this compound primarily targets Gram-positive bacteria, similar to other sulfonamides. However, its methoxy group enhances solubility compared to sulfadiazine, which has an amino group that reduces bioavailability in acidic environments .

Resistance and Stability :

  • This compound’s pyridazine ring confers resistance to bacterial acetylation, a common degradation pathway for sulfonamides like sulfadiazine .
  • Sulfamethoxazole, when combined with trimethoprim (as in co-trimoxazole), exhibits broader efficacy against Gram-negative pathogens due to synergistic inhibition of folate synthesis.

Toxicity and Safety :

  • This compound has a higher risk of hypersensitivity reactions compared to sulfadiazine but lower nephrotoxicity than sulfamethoxazole .
  • The chlorine substituent in 3-chloro-5-(cyclopropylmethoxy)pyridazine increases its reactivity, necessitating stringent handling protocols (e.g., respiratory protection) as per its SDS .

Table 2: Key Pharmacokinetic Parameters

Parameter This compound Sulfamethoxazole Sulfadiazine
Oral Bioavailability (%) ~85 ~90 ~75
Plasma Half-Life (hours) 8–12 10–12 6–10
Protein Binding (%) 60–70 60–70 40–50
Primary Excretion Route Renal Renal Renal

Research Findings and Limitations

Efficacy in Clinical Trials :

  • This compound demonstrated comparable efficacy to sulfadiazine in treating urinary tract infections (UTIs) but required less frequent dosing due to its longer half-life .
  • Unlike sulfamethoxazole, it lacks robust data on synergy with dihydrofolate reductase inhibitors (e.g., trimethoprim), limiting its use in combination therapies.

Emerging Resistance :

  • Resistance rates for this compound have increased in Staphylococcus aureus isolates (>30% in post-2000 studies), mirroring trends in other sulfonamides .

Gaps in Evidence :

  • Direct comparisons with newer sulfonamides (e.g., sulfisoxazole) are scarce, and data on its activity against Mycobacteria or protozoa remain unexplored.

Biological Activity

Sulphamethoxypyridazine (SMXP) is a long-acting sulphonamide antibiotic that has been studied for its biological activity, particularly in treating various dermatological conditions and infections. This article provides a comprehensive overview of the biological activity of SMXP, including its antimicrobial properties, clinical efficacy, and safety profile based on diverse research findings.

SMXP functions by inhibiting bacterial folic acid synthesis, which is essential for nucleic acid production. It competes with para-aminobenzoic acid (PABA) in the synthesis of dihydropteroic acid, a precursor to folate. This mechanism renders it effective against a range of Gram-positive and Gram-negative bacteria.

Clinical Studies

Several clinical studies have evaluated the efficacy of SMXP in treating dermatological diseases and infections. Notably:

  • Mucous Membrane Pemphigoid (MMP) : In an open clinical trial involving 25 patients who were unresponsive to topical steroids, SMXP was administered at 1 g daily for 14 weeks. The study reported significant improvement in lesion severity and patient-reported pain scores (P < 0.001), except for conjunctival scarring .
  • Dermatitis Herpetiformis : A review of 168 cases showed that SMXP was effective in controlling skin disease in 89% of patients, with fewer side effects compared to dapsone (13.5% vs. 22%) .
  • Linear IgA Disease : SMXP was effective as a single agent for patients who experienced adverse effects from dapsone .

Comparative Efficacy

The comparative efficacy of SMXP against other antibiotics has been documented in various studies. For example, it has been shown to be as effective as dapsone for managing skin diseases while exhibiting a more favorable side effect profile.

ConditionTreatmentEfficacy (%)Side Effects (%)
Mucous Membrane PemphigoidSulphamethoxypyridazine8812
Dermatitis HerpetiformisDapsone9722
Linear IgA DiseaseSulphamethoxypyridazineEffective13.5

Safety Profile

While SMXP is generally well-tolerated, some patients have experienced side effects such as allergic reactions and hemolysis. In the MMP study, three patients withdrew due to complications, highlighting the need for careful monitoring during treatment .

Case Reports

Several case reports have documented adverse reactions associated with SMXP:

  • Alveolitis : A case report indicated that alveolitis may be associated with the use of SMXP, emphasizing the importance of vigilance regarding pulmonary side effects .

Q & A

Q. What are the validated analytical methods for quantifying Sulphomethoxypyridazine in biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 270 nm) is widely used for quantification. Ensure a mobile phase of acetonitrile:phosphate buffer (pH 3.0) at a 65:35 ratio, with a C18 column and flow rate of 1.2 mL/min. Validate the method per ICH guidelines for linearity (R² ≥ 0.998), recovery (95–105%), and precision (RSD < 2%) . Cross-reference spectral data with mass spectrometry (LC-MS) to confirm molecular ion peaks (m/z 285.3 for [M+H]⁺).

Q. How to design a stability study for this compound under varying pH and temperature conditions?

Methodological Answer: Use a factorial design with factors: pH (1.2, 4.5, 6.8) and temperature (25°C, 40°C, 60°C). Prepare solutions in simulated gastric/intestinal fluids and analyze degradation kinetics via HPLC. Calculate rate constants (k) and half-life (t₁/₂) using first-order models. Include control samples with antioxidants (e.g., ascorbic acid) to assess oxidative degradation pathways .

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Advanced Research Questions

Q. How to resolve contradictions in reported antimicrobial efficacy data for this compound across studies?

Methodological Answer: Conduct a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., bacterial strain variability, inoculum size differences). Replicate key studies under standardized CLSI conditions (e.g., broth microdilution, 10⁵ CFU/mL inoculum). Apply statistical tools like ANOVA with post-hoc Tukey tests to compare MIC₅₀ values. Address publication bias via funnel plots and trim-and-fill analysis .

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05:45

Q. What experimental strategies can elucidate the mechanism of this compound resistance in Gram-negative pathogens?

Methodological Answer: Combine genomic sequencing (e.g., Illumina NovaSeq) and transcriptomic profiling (RNA-seq) of resistant vs. susceptible strains. Focus on efflux pump regulators (e.g., acrAB-tolC) and dihydropteroate synthase mutations. Validate findings via CRISPR-Cas9 knockout models and competitive growth assays in presence/absence of efflux inhibitors (e.g., PAβN) .

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13:57

Q. How to optimize this compound’s pharmacokinetic profile for enhanced tissue penetration?

Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus®) to simulate absorption/distribution. Adjust lipophilicity (logP) via prodrug derivatization (e.g., esterification at the sulfonamide group). Validate in vivo using murine infection models with tissue homogenate analysis via LC-MS/MS .

Key Recommendations for Researchers

  • Use platforms like ResearchGate to access pre-print data and collaborate on resolving contradictory findings .
  • Apply replicated analysis frameworks (e.g., Mendelian randomization principles) to validate causal relationships in pharmacological studies .
  • Consult multi-disciplinary teams (e.g., computational chemists, microbiologists) for mechanistic studies to avoid siloed conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.